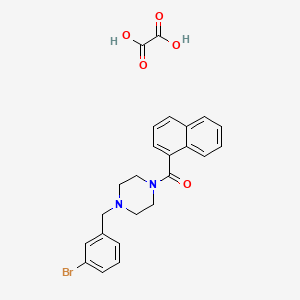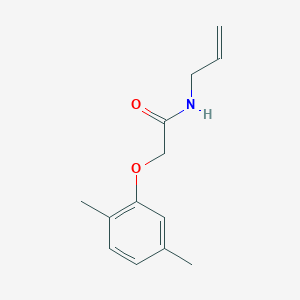
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate, also known as BB-22, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic benefits. BB-22 belongs to the family of designer drugs that mimic the effects of cannabis and has been found to have a high affinity for the CB1 and CB2 receptors in the brain.
Wirkmechanismus
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate acts as a partial agonist of the CB1 and CB2 receptors in the brain. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the characteristic effects of cannabis, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been shown to have anti-tumor effects, inhibiting the growth and proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate also has limitations. It is a designer drug and has not been approved for human use, which limits its potential therapeutic applications. Additionally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been found to have several side effects, including anxiety, paranoia, and tachycardia, which can complicate experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Additionally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate could be investigated for its potential use in combination with other drugs to enhance their therapeutic effects. Further research is also needed to better understand the biochemical and physiological effects of 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate and its potential side effects. Finally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate could be used as a tool to study the endocannabinoid system and its role in various physiological processes.
Synthesemethoden
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate is synthesized by the reaction of 1-naphthoyl chloride with 1-(3-bromobenzyl)piperazine in the presence of a base. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate. The synthesis of 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been studied extensively for its potential therapeutic benefits. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has also been investigated for its potential use in the treatment of cancer, epilepsy, and other neurological disorders. Additionally, 1-(3-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate has been used as a tool in the study of the endocannabinoid system and its role in various physiological processes.
Eigenschaften
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O.C2H2O4/c23-19-8-3-5-17(15-19)16-24-11-13-25(14-12-24)22(26)21-10-4-7-18-6-1-2-9-20(18)21;3-1(4)2(5)6/h1-10,15H,11-14,16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGFITQNDZAHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(3-Bromophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(4-chlorobenzyl)-1-[(5-methyl-2-thienyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5142510.png)
![2-{[3-(1-naphthyloxy)propyl]amino}ethanol](/img/structure/B5142518.png)
![2-[3-(4-methoxyphenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B5142524.png)
![ethyl 4-{1-[3-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5142531.png)
![(4aS*,8aR*)-2-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}decahydroisoquinoline](/img/structure/B5142543.png)
![2-[(3,4-dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142546.png)
![N-(1-{1-[4-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5142547.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5142564.png)


![N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5142607.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5142612.png)
![N-[2-(acetylamino)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5142634.png)